molecular formula C23H24N2O4S B2708377 ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate CAS No. 895644-60-7

ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate

Cat. No.: B2708377
CAS No.: 895644-60-7
M. Wt: 424.52
InChI Key: ZQXSZAQFBRFIDX-UHFFFAOYSA-N
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Description

ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of the quinoline moiety, along with the phenylsulfonyl and piperidine groups, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry dimethylformamide (DMF). This reaction proceeds under mild conditions and yields the desired product with good efficiency . Another approach involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1-(3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial DNA gyrase, thereby preventing bacterial replication . The compound’s quinoline moiety is crucial for its binding affinity and activity, as it interacts with the active sites of the target enzymes.

Comparison with Similar Compounds

ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of ethyl 1-(3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate lies in its combination of the quinoline, phenylsulfonyl, and piperidine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-2-29-23(26)17-12-14-25(15-13-17)22-19-10-6-7-11-20(19)24-16-21(22)30(27,28)18-8-4-3-5-9-18/h3-11,16-17H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXSZAQFBRFIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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